Boc-NH-SS-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

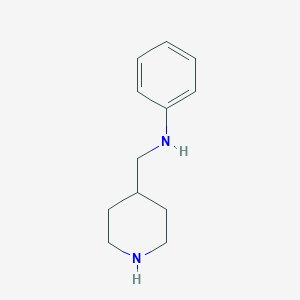

Boc-NH-SS-OH is a compound with a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis

The Boc group is a carbamate protecting group that is commonly used for the protection of amines . It is stable towards most nucleophiles and bases . The structure of this compound is not explicitly mentioned in the search results, but it likely contains a Boc-protected amine group and a succinimidyl succinate (SS) group .Chemical Reactions Analysis

The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .Mechanism of Action

Target of Action

Boc-NH-SS-OH, also known as tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate or 2-Boc-aminoethyl2’-hydroxyethyldisulfide, is a Boc-protected self-immolative linker . It is primarily used for traceless bioconjugation , which means it is used to link two entities without leaving any residual atoms upon release of the cargo. The primary targets of this compound are therefore the molecules it is designed to link.

Mode of Action

The compound works by forming a stable bond with a target molecule, effectively linking it with another entity. The Boc group in the compound serves as a protecting group for the amino function . This protection is crucial during synthesis as it prevents unwanted side reactions. The Boc group can be removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid , to reveal the free amine for further reaction .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the molecules it is used to link. Instead, it serves as a tool in bioconjugation processes, enabling the creation of complex molecules for various biological applications .

Pharmacokinetics

The pharmacokinetics of this compound, like its biochemical pathways, would largely depend on the context of its use. As a part of a larger molecule, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the overall properties of that molecule . It’s worth noting that the use of polyethylene glycol (peg) linkers, such as this compound, can enhance the solubility and stability of the linked molecules, potentially improving their bioavailability .

Result of Action

The primary result of this compound’s action is the successful linkage of two entities with the potential for traceless release of the cargo. This has numerous applications in the field of drug delivery, where the compound can be used to create prodrugs or drug conjugates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Furthermore, the compound’s effectiveness as a linker can be influenced by factors such as temperature and the presence of other reactive groups. It’s also worth noting that the use of this compound is considered more environmentally friendly compared to other methods, as it allows for organic solvent-free synthetic methods .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Boc-NH-SS-OH: plays a significant role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in peptides and proteins. Disulfide bonds are essential for the proper folding and stability of many proteins. This compound interacts with various enzymes and proteins, including oxidoreductases and thiol-disulfide exchange proteins, which facilitate the formation and rearrangement of disulfide bonds. These interactions are crucial for maintaining the structural integrity and function of proteins in biological systems .

Cellular Effects

The effects of This compound on cellular processes are profound. This compound influences cell function by modulating redox states and affecting the formation of disulfide bonds in proteins. It can impact cell signaling pathways, gene expression, and cellular metabolism by altering the redox environment within cells. For instance, This compound can affect the activity of redox-sensitive transcription factors and enzymes, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, This compound exerts its effects through the formation and rearrangement of disulfide bonds. This compound can act as a disulfide donor or acceptor, facilitating the formation of disulfide bonds between cysteine residues in proteins. This process is mediated by thiol-disulfide exchange reactions, which are catalyzed by enzymes such as protein disulfide isomerase (PDI). The formation of disulfide bonds is crucial for the proper folding and stability of many proteins, and This compound plays a key role in this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. This compound is relatively stable under dry conditions but can degrade in the presence of moisture or reducing agents. Over time, the degradation of This compound can lead to a decrease in its effectiveness in forming disulfide bonds. Long-term studies have shown that the stability of This compound is crucial for its continued effectiveness in biochemical applications .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can effectively promote the formation of disulfide bonds without causing significant toxicity. At high doses, This compound can lead to adverse effects, including oxidative stress and toxicity. Studies in animal models have shown that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects .

Metabolic Pathways

This compound: is involved in various metabolic pathways, particularly those related to redox regulation and disulfide bond formation. This compound interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining the redox balance within cells. The presence of This compound can affect metabolic flux and the levels of metabolites involved in redox reactions .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis and distributed to various cellular compartments. The localization and accumulation of This compound within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound is often localized to the endoplasmic reticulum (ER), where it participates in the formation of disulfide bonds in newly synthesized proteins. The targeting of This compound to specific cellular compartments is mediated by targeting signals and post-translational modifications that direct it to the ER and other organelles .

Properties

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJWRCFOXBKTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)